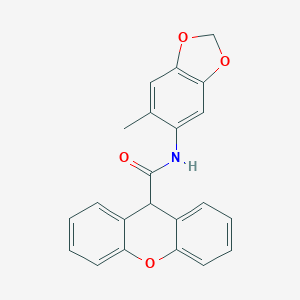![molecular formula C21H17NO3 B263249 N-(2-phenoxyethyl)dibenzo[b,d]furan-4-carboxamide](/img/structure/B263249.png)
N-(2-phenoxyethyl)dibenzo[b,d]furan-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenoxyethyl)dibenzo[b,d]furan-4-carboxamide is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a benzene ring and a carboxamide group attached to the fourth position. The N-(2-phenoxyethyl) group further modifies its chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)dibenzo[b,d]furan-4-carboxamide typically involves multiple steps:
Formation of Benzofuran Core: The initial step often involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core.
Introduction of Carboxamide Group: The carboxamide group can be introduced through the reaction of the benzofuran derivative with an appropriate amine under amide formation conditions.
Attachment of N-(2-phenoxyethyl) Group: The final step involves the alkylation of the amide nitrogen with 2-phenoxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-(2-phenoxyethyl)dibenzo[b,d]furan-4-carboxamide can undergo oxidation reactions, typically at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring and the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
N-(2-phenoxyethyl)dibenzo[b,d]furan-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.
Industry: It finds applications in the development of new materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which N-(2-phenoxyethyl)dibenzo[b,d]furan-4-carboxamide exerts its effects is multifaceted:
Molecular Targets: It can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran-2-carboxamide: Lacks the fused benzene ring and phenoxyethyl group, resulting in different chemical properties.
Benzo[b]thiophene-4-carboxamide: Contains a sulfur atom instead of oxygen in the heterocyclic ring, altering its reactivity and biological activity.
Uniqueness
N-(2-phenoxyethyl)dibenzo[b,d]furan-4-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the phenoxyethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H17NO3 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-(2-phenoxyethyl)dibenzofuran-4-carboxamide |
InChI |
InChI=1S/C21H17NO3/c23-21(22-13-14-24-15-7-2-1-3-8-15)18-11-6-10-17-16-9-4-5-12-19(16)25-20(17)18/h1-12H,13-14H2,(H,22,23) |
Clé InChI |
VVBJXJBOUXWSPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC3=C2OC4=CC=CC=C34 |
SMILES canonique |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC3=C2OC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline](/img/structure/B263166.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone](/img/structure/B263169.png)
![4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B263170.png)
![Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B263171.png)
![Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate](/img/structure/B263173.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyridin-2-yl)ethanone](/img/structure/B263178.png)

![1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol](/img/structure/B263180.png)


![4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide](/img/structure/B263186.png)
![1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B263188.png)
![N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B263193.png)
